molecular formula C27H32N2O6 B000494 ソリフェナシンサクシネート CAS No. 242478-38-2

ソリフェナシンサクシネート

カタログ番号: B000494
CAS番号: 242478-38-2
分子量: 480.6 g/mol
InChIキー: RXZMMZZRUPYENV-GYFCLUQUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A quinuclidine and tetrahydroisoquinoline derivative and selective M3 MUSCARINIC ANTAGONIST. It is used as a UROLOGIC AGENT in the treatment of URINARY INCONTINENCE.

科学的研究の応用

過活動膀胱の治療

ソリフェナシンサクシネート: は、主に過活動膀胱 (OAB)の症状の治療に使用されます。 これは、選択的なM3受容体拮抗薬として作用し、膀胱筋を弛緩させることで、尿意切迫、失禁、頻尿を軽減します .

閉経後女性の尿失禁

研究によると、ソリフェナシンサクシネートは、局所エストロゲン療法と併用することで、閉経後女性の尿失禁の治療に有効であることが示されています。 この併用療法は、主観的な感覚と生活の質を改善することがわかった .

分析化学への応用

分析化学の分野では、ソリフェナシンサクシネートは、医薬品形態における定量のために研究されてきました。 分光光度法は、医薬品業界における品質管理に不可欠な、その定量のための開発が進められています .

医薬品製剤の安定性

直接圧縮技術を用いて、ソリフェナシンサクシネートの新しい生物学的同等性の錠剤が調製されました。 この方法は、薬物の化学的安定性を向上させ、時間の経過に伴う有効性と安全性を保証します .

口腔崩壊錠における味覚マスキング

ソリフェナシンサクシネート: は、急速な薬物溶出を確保しながら、不快な味をマスキングするために、ゲル化膨潤層を備えた口腔崩壊錠 (ODT) に組み込まれています。 このアプリケーションは、患者のコンプライアンスと快適性にとって重要です .

薬物動態と生物学的同等性研究

ソリフェナシンサクシネートのさまざまな製剤の薬物動態プロファイルを比較する研究が行われています。 これらの研究は、新しい製剤が既存の製剤と生物学的に同等であることを保証しており、つまり同じように効果的に機能することを意味します .

高度な薬物送達システム

ゲル化膨潤層に埋め込まれたソリフェナシンサクシネートの機能性粒子の開発は、薬物送達システムの進歩を表しています。 この技術は、作用発現の開始と全体的な治療体験を向上させることを目指しています .

品質管理分析

ソリフェナシンサクシネート: は、薬物の安全性と有効性を確保するために、厳格な品質管理分析の対象となっています。 このプロセスにおける重要な側面は、その定量のための感度が高く精密な分光光度法の開発です .

作用機序

Target of Action

Solifenacin succinate primarily targets the muscarinic receptors . It has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .

Mode of Action

Solifenacin succinate is a competitive muscarinic receptor antagonist . It antagonizes the M2 and M3 muscarinic receptors in the bladder . The antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Pharmacokinetics

It is 93–96% plasma protein bound and probably crosses the blood-brain barrier . Solifenacin succinate is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The molecular and cellular effects of Solifenacin succinate’s action result in the relaxation of the bladder muscle . This reduces the feeling of urgency, the frequency of urination, and instances of urge incontinence .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of Solifenacin succinate. For instance, the concomitant use of ketoconazole, a strong CYP3A4 inhibitor, significantly increased the exposure of Solifenacin . Additionally, exposure to Solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

Safety and Hazards

Solifenacin may cause serious types of allergic reactions called angioedema and anaphylaxis, which may be life-threatening and require immediate medical attention . It may also cause severe stomach pain, constipation for 3 days or longer, pain or burning when you urinate, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights .

生化学分析

Biochemical Properties

Solifenacin succinate interacts primarily with muscarinic receptors, specifically the M2 and M3 subtypes . It acts as a competitive antagonist, blocking the action of acetylcholine, a neurotransmitter that mediates various physiological responses including contraction of smooth muscles . Solifenacin succinate’s interaction with these receptors inhibits the contractions of the urinary bladder smooth muscle, thereby alleviating symptoms of overactive bladder .

Cellular Effects

Solifenacin succinate exerts its effects on various types of cells, particularly the smooth muscle cells of the urinary bladder . By blocking the muscarinic receptors on these cells, solifenacin succinate prevents the contractions of the detrusor muscles in the urinary bladder wall, leading to a relaxation of the bladder and a decrease in urinary urgency and nocturia . This can also lead to side effects such as dry mouth and constipation .

Molecular Mechanism

The molecular mechanism of action of solifenacin succinate involves its binding to muscarinic receptors, where it acts as a competitive antagonist . This means that it competes with acetylcholine for the same binding site on the receptor. When solifenacin succinate binds to the receptor, it prevents acetylcholine from binding and exerting its effects, thereby inhibiting the downstream signaling pathways that lead to bladder muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of solifenacin succinate have been observed to change over time. For instance, in a study involving children with overactive bladder, it was found that solifenacin succinate achieved a complete response rate of over 50% in just 2 weeks . Furthermore, the full therapeutic effects of solifenacin succinate occur after 2-4 weeks of treatment and are maintained upon long-term therapy .

Dosage Effects in Animal Models

In animal models, the effects of solifenacin succinate have been observed to vary with different dosages. For instance, in a study involving cerebral infarcted rats, solifenacin succinate was found to dose-dependently increase bladder capacity and voided volume at doses of 0.03 mg/kg or more .

Metabolic Pathways

Solifenacin succinate is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) 3A4 enzyme pathway . The primary metabolic routes of solifenacin succinate include N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring . Only solifenacin succinate and the 4R-hydroxy metabolite are pharmacologically active .

Transport and Distribution

Solifenacin succinate is highly distributed to non-CNS tissues, having a mean steady-state volume of distribution of 600L . It is approximately 98% bound to plasma proteins, principally to α1-acid glycoprotein . Solifenacin succinate probably crosses the blood-brain barrier .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Solifenacin succinate involves the esterification of Solifenacin with succinic acid. The reaction is carried out in the presence of a suitable catalyst and a dehydrating agent to promote the formation of the ester bond. The final product is then purified by recrystallization or other suitable methods.", "Starting Materials": [ "Solifenacin", "Succinic acid", "Catalyst (e.g. p-toluenesulfonic acid)", "Dehydrating agent (e.g. thionyl chloride)" ], "Reaction": [ "Solifenacin and succinic acid are mixed in the presence of a catalyst and a dehydrating agent.", "The mixture is heated under reflux to promote the formation of the ester bond.", "The reaction mixture is then cooled and the product is isolated by filtration or other suitable methods.", "The crude product is purified by recrystallization or other suitable methods to obtain Solifenacin succinate." ] }

CAS番号

242478-38-2

分子式

C27H32N2O6

分子量

480.6 g/mol

IUPAC名

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22?;/m0./s1

InChIキー

RXZMMZZRUPYENV-GYFCLUQUSA-N

異性体SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

正規SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

外観

Assay:≥98%A crystalline solid

ピクトグラム

Irritant

同義語

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))-
905, YM
quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate
solifenacin
solifenacin succinate
Succinate, Solifenacin
vesicare
YM 905
YM905

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solifenacin succinate
Reactant of Route 2
Solifenacin succinate
Reactant of Route 3
Solifenacin succinate
Reactant of Route 4
Solifenacin succinate
Reactant of Route 5
Solifenacin succinate
Reactant of Route 6
Solifenacin succinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。